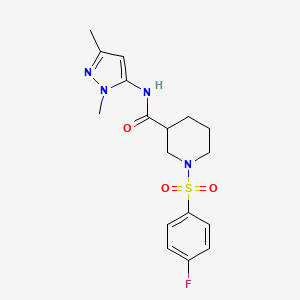

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S/c1-12-10-16(21(2)20-12)19-17(23)13-4-3-9-22(11-13)26(24,25)15-7-5-14(18)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNLADKMWDUOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. The pyrazole ring and piperidine moiety contribute to its pharmacological potential, making it a candidate for various therapeutic applications.

Chemical Structure

The compound features a pyrazole ring substituted with a dimethyl group and a piperidine ring with a sulfonamide linkage. The presence of the fluorophenyl group enhances its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit potent antimicrobial properties. For instance, compounds structurally related to the target compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound could possess similar or enhanced antimicrobial activity.

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects. A series of studies have indicated that modifications in the pyrazole structure can lead to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antioxidant Activity

Molecular docking studies suggest that the compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases . The docking results indicate favorable interactions with targets involved in oxidative stress pathways.

In Vitro Studies

In vitro evaluations have highlighted the effectiveness of related pyrazole compounds in inhibiting biofilm formation and bacterial growth. For example, one study reported significant antibacterial activity against several strains, emphasizing the importance of structural modifications in enhancing efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives indicates that specific substitutions on the pyrazole and piperidine rings can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against microbial strains .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogs vs. Target Compound

Key Observations:

- Core Structure : The target compound’s piperidine core distinguishes it from pyrrolidine-based analogs (e.g., ), which have smaller five-membered rings. Piperidine rings often confer greater conformational flexibility and metabolic stability compared to pyrrolidine .

- Sulfonyl Groups : Unlike analogs with sulfamoyl (e.g., 6j) or benzenesulfonamide groups (e.g., 6l), the target’s 4-fluorophenyl sulfonyl group may enhance lipophilicity and membrane permeability due to fluorine’s electronegativity .

- Aryl Substituents : The 1,3-dimethylpyrazole moiety is unique; analogs like 6j and 6l use bulkier bis(4-fluorophenyl) groups, which might hinder binding in sterically restricted environments .

Characterization:

- Structural confirmation for analogs relied on NMR (1H, 13C, 19F) and mass spectrometry. The target’s 19F NMR would confirm the fluorophenyl group, while MS would validate its molecular ion peak (expected ~450–500 Da) .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide?

A multi-step synthesis is typically employed, starting with the preparation of the pyrazole and piperidine moieties. Key steps include:

- Condensation reactions to link the 1,3-dimethylpyrazole group to the piperidine-carboxamide scaffold.

- Sulfonylation of the piperidine ring using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Purification via column chromatography and characterization by NMR and high-resolution mass spectrometry (HRMS).

- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), stoichiometric control of sulfonylating agents, and reaction temperature (room temperature to 80°C) to avoid side reactions .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. For example, a triclinic crystal system (space group P1) with unit cell parameters a=8.5 Å, b=9.8 Å, c=10.4 Å has been reported for analogous fluorophenyl-pyrazole derivatives .

- Refinement : Employ SHELXL for small-molecule refinement, with R-factor thresholds ≤0.06 for high confidence .

- Validation : Use PLATON or CCDC tools to check for missed symmetry, twinning, or disorder .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step in this compound’s synthesis?

Yield optimization requires systematic parameter tuning:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine precursor to minimize unreacted starting material.

- Reaction monitoring : Track progress via TLC or LC-MS to terminate the reaction at peak conversion (~6–8 hours).

Q. What analytical strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or anomalous thermal parameters?

- Disorder modeling : Split occupancy refinement in SHELXL for overlapping atoms, guided by Fourier difference maps .

- Thermal ellipsoid analysis : Identify outliers using ADPs (anisotropic displacement parameters); apply constraints if thermal motion exceeds 0.5 Ų .

- Twinned data : Use the TwinRotMat tool in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can molecular docking studies inform the biological activity profile of this compound?

- Target selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrases, kinase domains).

- Docking workflow :

- Activity correlation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with in vitro IC₅₀ values for lead optimization.

Q. What strategies address discrepancies between computational predictions and experimental bioassay results?

- False positives : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Solubility limitations : Measure kinetic solubility in PBS (pH 7.4) and adjust formulation (e.g., PEG-400 co-solvent) .

- Metabolic interference : Perform CYP450 inhibition assays to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.